METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE
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Overview
Description
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a complex organic compound with a molecular formula of C22H24ClN5O7 This compound is characterized by its intricate structure, which includes an acetamido group, a diazenyl group, and a methoxy-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with an acetamido-substituted aniline derivative. The final step involves esterification with methoxy-oxopropyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl and acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamido-4-chlorobenzoate: Similar in structure but lacks the diazenyl and nitrophenyl groups.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains similar functional groups but differs in the position and type of substituents.
Uniqueness
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is unique due to its combination of acetamido, diazenyl, and methoxy-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1260-35-1 |
---|---|
Molecular Formula |
C22H24ClN5O7 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) |
InChI Key |
FLXMHYAPIQKKCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
1260-35-1 |
Origin of Product |
United States |
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